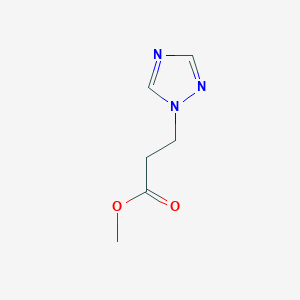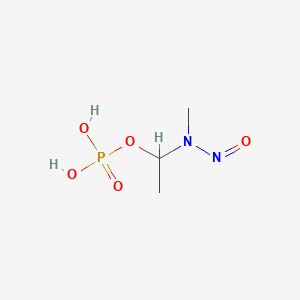
(+)-Ethotoin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(+)-Ethotoin is an anticonvulsant drug that is used in the treatment of epilepsy. It was first synthesized in 1953 and has been used clinically since the 1960s. Its mechanism of action is not fully understood, but it is believed to work by inhibiting the spread of seizure activity in the brain.
Aplicaciones Científicas De Investigación
Novel Synthesis Methods
A novel approach for the synthesis of 3-substituted, 5-substituted, or 3,5-disubstituted hydantoins, including the bioactive anticonvulsant drug ethotoin, was reported. This method involves the reaction of α-amino methyl ester hydrochlorides with carbamates, yielding ureido derivatives that subsequently cyclize under basic conditions. This synthesis method for ethotoin is notable for its simplicity, good yield, and avoidance of conventional multistep protocols and hazardous reagents (Tanwar, Ratan, & Gill, 2017).
Mechanochemical Synthesis
Mechanochemistry has been successfully employed for the preparation of 3,5-disubstituted hydantoins from α-amino methyl esters. This method was applied to produce the antimicrobial additives ADMH and CEDMH as well as the bioactive anticonvulsant drug ethotoin. This approach, notably assisted by poly(ethylene) glycol (PEGs), represents an environmentally friendly and efficient method for synthesizing these compounds (Konnert et al., 2016).
Medicinal Mechanochemistry
An environmentally friendly strategy utilizing mechanochemistry for the preparation of unsymmetrical ureas and 3,5-disubstituted hydantoins, including the Active Pharmaceutical Ingredient (API) ethotoin, has been developed. This method employs safe starting materials instead of hazardous and toxic isocyanates, highlighting a significant advancement in the field of medicinal chemistry (Porcheddu, Delogu, De Luca, & Colacino, 2019).
Propiedades
Número CAS |
108739-43-1 |
|---|---|
Nombre del producto |
(+)-Ethotoin |
Fórmula molecular |
C11H12N2O2 |
Peso molecular |
204.22 g/mol |
Nombre IUPAC |
(5S)-3-ethyl-5-phenylimidazolidine-2,4-dione |
InChI |
InChI=1S/C11H12N2O2/c1-2-13-10(14)9(12-11(13)15)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3,(H,12,15)/t9-/m0/s1 |
Clave InChI |
SZQIFWWUIBRPBZ-VIFPVBQESA-N |
SMILES isomérico |
CCN1C(=O)[C@@H](NC1=O)C2=CC=CC=C2 |
SMILES |
CCN1C(=O)C(NC1=O)C2=CC=CC=C2 |
SMILES canónico |
CCN1C(=O)C(NC1=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1,2,4,5-Tetrahydro-benzo[e][1,4]diazepin-3-one](/img/structure/B21195.png)


![methyl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E)-3-hydroxy-3-methyl-5-phenylpent-1-enyl]cyclopentyl]hept-5-enoate](/img/structure/B21206.png)




![1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-4-(1,2,4-triazol-1-yl)pyrimidin-2-one](/img/structure/B21212.png)
![3-[4-(Methylsulfanyl)phenyl]acrylic acid](/img/structure/B21213.png)
